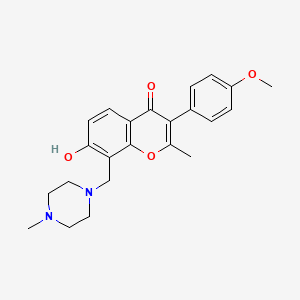

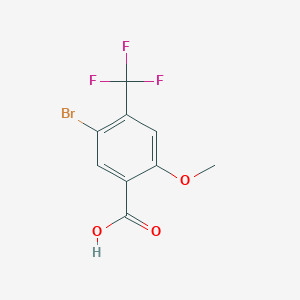

![molecular formula C17H17N5OS B2774129 6-Cyclopropyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2176201-25-3](/img/structure/B2774129.png)

6-Cyclopropyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Methods were developed for the synthesis of new pyrido [2,3- d ]pyrimidine and pyrimidino [4,5- d ] [1,3]oxazine derivatives. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular formula of the compound is C17H17N5OS, and it has a molecular weight of 339.42. The compound’s structure includes a dihydropyridazinone core and a thieno [3,2-d]pyrimidine moiety.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrido [2,3- d ]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH .Physical and Chemical Properties Analysis

The compound has a melting point of 265–266 °C. Its IR spectrum shows peaks at 3302 cm−1 (NH), 2210 cm−1 (C≡N), and 1662 cm−1 (C=O). Its 1H NMR spectrum shows signals at 3.39–3.41 ppm (m, 4H, CH2), 3.89–3.91 ppm (m, 4H, CH2), 6.81–8.03 ppm (m, 14H, ArH), 8.47 ppm (s, 1H, =CH), and 10.52 ppm (s, 1H, NH, D2O exchangeable). Its 13C NMR spectrum shows signals at various chemical shifts .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The synthesis of thieno[2,3-d]pyrimidine derivatives has been widely explored due to their significant potential in pharmaceuticals. Studies have shown innovative methods for preparing these compounds, highlighting their reactivity towards different reagents for biological evaluation. For instance, Rashad et al. (2009) discussed the preparation of novel pyrazoles, isoindole-diones, and pyridazin-3(2H)-ones from thieno[2,3-d]pyrimidinyl hydrazines, some of which demonstrated potent antimicrobial activity (Rashad et al., 2009). Similarly, El-Sherbeny et al. (1995) synthesized a series of amino and aminocyclopenteno/cyclohexeno thieno[2,3-d]pyrimidinones, reporting their antimicrobial, antiviral, and cytotoxic activities (El-Sherbeny et al., 1995).

Biological Evaluation

The antimicrobial and antiviral activities of thieno[2,3-d]pyrimidine derivatives have been a focal point of research. Ibrahim & Behbehani (2014) established a general route for synthesizing pyridazin-3-one derivatives and explored their utility in synthesizing fused azines, showing the diversity of biological activities these compounds can exhibit (Ibrahim & Behbehani, 2014). Moreover, Dangar (2017) discussed the preparation and antimicrobial screening of dihydropyrimidine derivatives, further emphasizing the relevance of these compounds in medicinal chemistry (Dangar, 2017).

Antimicrobial Activity

The study of thieno[2,3-d]pyrimidine derivatives for antimicrobial properties has yielded promising results. Hassan (2006) synthesized new derivatives containing the thieno[2,3-d]pyrimidin-tetrazine system, evaluating their biological activity and discovering compounds with significant efficacy (Hassan, 2006). Candia et al. (2017) characterized spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives for antimicrobial activity against clinical isolates, demonstrating moderate and selective activity against Gram-positive bacteria strains (Candia et al., 2017).

Propiedades

IUPAC Name |

6-cyclopropyl-2-[(1-thieno[2,3-d]pyrimidin-4-ylazetidin-3-yl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS/c23-15-4-3-14(12-1-2-12)20-22(15)9-11-7-21(8-11)16-13-5-6-24-17(13)19-10-18-16/h3-6,10-12H,1-2,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNCFYVAKHJLKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C4=C5C=CSC5=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

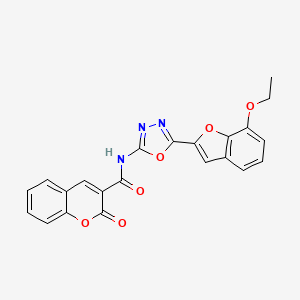

![3-[5-(benzylcarbamoyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl]propyl acetate](/img/structure/B2774048.png)

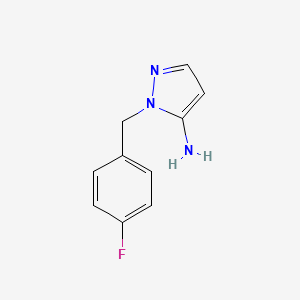

![N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2774049.png)

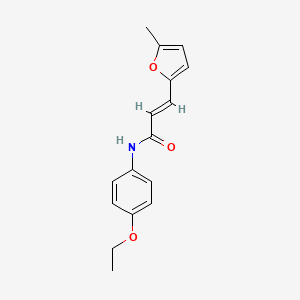

![Methyl {[6-amino-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2774051.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2774053.png)

![3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2774057.png)

![5-methyl-N-(4-phenoxyphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2774061.png)

![ethyl 2-[2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2774062.png)

![4,6,7-Trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2774064.png)